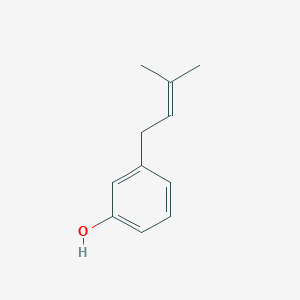

3-(3-Methylbut-2-en-1-yl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Methylbut-2-en-1-yl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 3-methylbut-2-en-1-yl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbut-2-en-1-yl)phenol can be achieved through several methods. One common approach involves the prenylation of phenol derivatives. For instance, the reaction of phenol with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate can yield the desired product . The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. The purification of the final product is usually achieved through techniques such as distillation or chromatography.

化学反应分析

Oxidation Reactions

The phenol hydroxyl group and the prenyl alkene undergo oxidation under specific conditions:

Phenolic Hydroxyl Oxidation

-

Quinone Formation : Treatment with oxidizing agents like O₂ in the presence of TEMPO/Ca(ClO)₂ converts the phenolic hydroxyl to a quinone structure (e.g., 3-(3-methylbut-2-en-1-yl)-1,4-benzoquinone) .

-

Parikh–Doering Oxidation : Using DMSO and sulfur trioxide pyridine complex, the benzylic alcohol (if present) oxidizes to a ketone .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| TEMPO/Ca(ClO)₂ | Quinone derivatives | 48–61% | RT, aqueous/organic solvent |

| DMSO/SO₃-pyridine | Ketones (e.g., 3e, 3f in synthesis) | 53–86% | Reflux, inert atmosphere |

Alkene Oxidation

The prenyl group’s alkene undergoes epoxidation or dihydroxylation. For example, ozonolysis cleaves the double bond to yield carbonyl compounds, though specific data for this compound requires extrapolation from analogous systems .

Electrophilic Aromatic Substitution

The phenol ring’s activation directs electrophiles to the ortho and para positions relative to the hydroxyl group:

Friedel-Crafts Alkylation

-

Prenylation : Chloroisoprene reacts with phenol derivatives in the presence of K₂CO₃ or NaOH to introduce prenyl groups. For example, 4-hydroxybenzaldehyde undergoes alkylation to form 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzaldehyde .

| Electrophile | Position | Product | Yield | Conditions |

|---|---|---|---|---|

| Chloroisoprene | Meta | Prenylated phenolic aldehyde | 21–91% | Reflux, KOH/EtOH |

| Glyoxylic acid | Ortho | 4-Hydroxymandelic acid derivatives | N/A | Na₂CO₃, MeOH |

Reduction Reactions

The prenyl group’s alkene can be hydrogenated:

-

Catalytic Hydrogenation : Pd/C or Raney Ni under H₂ gas reduces the alkene to a saturated isopentyl chain, forming 3-(3-methylbutyl)phenol .

| Catalyst | Product | Conditions |

|---|---|---|

| Pd/C (10%) | Saturated alkylphenol | H₂ (1 atm), RT |

Cyclization and Tautomerism

Under basic or acidic conditions, the compound participates in cyclization:

-

Keto-Enol Tautomerism : In synthesis pathways, tautomerization facilitates intramolecular cyclization to form indazole or benzofuran derivatives .

| Conditions | Product | Key Step |

|---|---|---|

| KOH, acetone | Prenyl ether intermediates | Nucleophilic substitution |

| TMCS, DMF | Lactone or heterocyclic ring formation | Esterification/cyclization |

Esterification

-

The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters (e.g., 3-(3-methylbut-2-en-1-yl)phenyl acetate) .

Protection/Deprotection

-

Benzyl Protection : Benzyl bromide in acetonitrile protects the phenolic hydroxyl, enabling further functionalization .

-

THP Protection : 3,4-Dihydro-2H-pyran with PPTS forms a tetrahydropyranyl ether, which is later cleaved under acidic conditions .

Comparative Reactivity

The prenyl group’s steric bulk and electron-donating effects differentiate this compound from simpler phenols:

| Feature | 3-(3-Methylbut-2-en-1-yl)phenol | Phenol |

|---|---|---|

| Oxidation Resistance | Higher (due to steric shielding) | Lower |

| Electrophilic Sites | Ortho to -OH, meta to prenyl | Ortho/para to -OH |

| Solubility | Lower (increased hydrophobicity) | Higher |

科学研究应用

Pharmaceutical Applications

Cytotoxic Properties

Research indicates that 3-(3-methylbut-2-en-1-yl)phenol possesses cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and modulate signaling pathways related to cancer progression.

Antiparasitic Activity

The compound has shown promise as an antiparasitic agent, particularly against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. Its mechanisms involve interaction with cellular membranes and modulation of enzyme activities, which could be leveraged for therapeutic purposes .

Antioxidant and Antimicrobial Properties

Studies have highlighted the antioxidant potential of this compound through assays such as DPPH and ABTS, demonstrating its effectiveness in scavenging free radicals. Additionally, its antimicrobial properties suggest potential applications in treating infections .

Industrial Applications

Polymers and Resins

In industrial contexts, this compound serves as a precursor in the synthesis of polymers and resins. Its hydrophobic nature makes it suitable for use in coatings and adhesives, enhancing the durability and performance of these materials.

Case Study 1: Antioxidant Activity

A study quantified phenolic compounds from plant residues containing this compound, revealing substantial antioxidant activity. Liquid chromatography-mass spectrometry (LC-MS) confirmed the compound's role in enhancing the antioxidant capacity of plant extracts.

Case Study 2: Anticancer Research

In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was attributed to its ability to induce apoptosis and influence cell signaling pathways associated with tumor growth .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 3-(3-Methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic prenyl group facilitates its interaction with lipid membranes, affecting membrane fluidity and function .

相似化合物的比较

4-Allyl-2-(3-methylbut-2-en-1-yl)phenol: Similar structure but with an allyl group instead of a prenyl group.

4-Allyl-2-(2-methylbut-3-en-2-yl)phenol: Similar structure with a different isomeric form of the prenyl group.

Uniqueness: 3-(3-Methylbut-2-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic hydroxyl group and a prenyl group makes it a versatile compound for various applications.

生物活性

3-(3-Methylbut-2-en-1-yl)phenol, also known as 2-(3-methylbut-3-en-1-yl)phenol, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.

The molecular formula of this compound is C11H14O, with a molecular weight of 178.23 g/mol. Its structure features a phenolic ring substituted with an isoprenyl group, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that phenolic compounds, including this compound, exhibit antimicrobial effects. A study demonstrated that phenolic compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness depending on the substituents on the phenolic ring .

Table 1: Antimicrobial Activity of Phenolic Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 μg/mL |

| This compound | Escherichia coli | 70 μg/mL |

| Other Phenolics | Various | Varies |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assessment

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Scavenging | 45.0 |

| ABTS Radical Cation | 38.5 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

A notable case study investigated the effects of this compound on diabetic models in mice. The study found that administration of this compound led to reduced levels of blood glucose and improved insulin sensitivity, indicating its potential role as an adjunct therapy in type 2 diabetes management .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it may inhibit key enzymes involved in metabolic pathways, including those related to inflammation and oxidative stress .

属性

IUPAC Name |

3-(3-methylbut-2-enyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-6,8,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACWXWAQHFHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC=C1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。